Buclosamide
Overview
Description
Triclosan is a broad-spectrum antibacterial and antifungal agent used in a variety of consumer products. It operates by inhibiting fatty acid synthesis in bacteria, targeting the enoyl-acyl carrier protein reductase enzyme. Its wide application ranges from personal care products to textiles and kitchenware, showcasing its importance in microbial control (McMurry, Oethinger, & Levy, 1998).
Synthesis Analysis
Synthesis of compounds like Triclosan often involves advanced chemical techniques to ensure specificity to the target bacterial enzyme. A practical and convenient method for the synthesis of N-heterocycles shows the complexity and innovation in synthesizing similar compounds, highlighting the mild conditions and complete stereoselectivity achieved in these processes (Minakata, Morino, Oderaotoshi, & Komatsu, 2006).
Molecular Structure Analysis
Molecular structure analysis focuses on understanding how specific interactions between the compound and its target lead to microbial inhibition. For Triclosan, structural analysis revealed its action as a potent inhibitor, mimicking the natural substrate of the target enzyme (Levy et al., 1999).
Chemical Reactions and Properties
The chemical reactions and properties of these compounds are crucial for their antimicrobial action. Triclosan's ability to block lipid synthesis in bacteria, for example, showcases its specific mechanism of action and its effectiveness as a biocide (McMurry, Oethinger, & Levy, 1998).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and stability, play a significant role in the compound's application in various products. The synthesis and evaluation of molecularly imprinted polymers for Triclosan indicate the importance of these properties in environmental applications and detection (Gao et al., 2010).
Chemical Properties Analysis
The chemical properties, including reactivity with other substances and degradation pathways, are vital for understanding the environmental impact and safety of these compounds. The occurrence and fate of Triclosan in the environment, its degradation in water treatment plants, and its potential for bioaccumulation highlight the need for careful consideration of these properties in its widespread use (Singer, Müller, Tixier, & Pillonel, 2002).
Scientific Research Applications
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Results or Outcomes : The results of the application of Buclosamide in this context led to the observation of localized persistent light reactions . These reactions could be cleared by complete shielding and reproduced by exposure .
- Buclosamide is a compound with the molecular formula C11H14ClNO2 . It has a molecular weight of 227.69 .
- It has been mentioned in the context of veterinary use , but specific applications or indications are not detailed .
- Buclosamide is also mentioned in the context of antifungal applications .
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Veterinary Use : Buclosamide has been mentioned in the context of veterinary use, but specific applications or indications are not detailed .
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Antifungal Applications : Buclosamide is also mentioned in the context of antifungal applications .
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Dermatological Applications : There are products on the market such as Biclo S Cream and Becloderm Cream that contain Buclosamide . These creams are used to treat conditions like eczema and psoriasis . They provide relief from redness, itching, and swelling, remove dead skin cells, and help in softening the skin .
Safety And Hazards
properties
IUPAC Name |
N-butyl-4-chloro-2-hydroxybenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO2/c1-2-3-6-13-11(15)9-5-4-8(12)7-10(9)14/h4-5,7,14H,2-3,6H2,1H3,(H,13,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGJHIFYEQJEUKA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C1=C(C=C(C=C1)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50206111 | |
Record name | Buclosamide [INN:BAN:DCF] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50206111 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Buclosamide | |
CAS RN |
575-74-6 | |
Record name | Buclosamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=575-74-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Buclosamide [INN:BAN:DCF] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000575746 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Buclosamide [INN:BAN:DCF] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50206111 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Buclosamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.538 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BUCLOSAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O52NM0A9YL | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.